

Application Note: 1H and 13C NMR Spectral Assignment of Ophiopogonanone C

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonanone C is a homoisoflavonoid isolated from the tubers of Ophiopogon japonicus (L. f.) Ker-Gawl, a plant used in traditional Chinese medicine.[1][2] The structural elucidation of such natural products is fundamental for understanding their chemical properties and potential pharmacological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds. This application note provides a detailed account of the 1H and 13C NMR spectral data for **Ophiopogonanone C**, outlines the experimental protocols for data acquisition, and presents a workflow for its isolation and characterization.

Chemical Structure

The structure of **Ophiopogonanone C** was elucidated through extensive spectroscopic analysis, including 1D and 2D NMR experiments.

Figure 1: Chemical Structure of Ophiopogonanone C



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Molecular Formula: C19H16O7

Data Presentation: 1H and 13C NMR Spectral Data

The complete 1H and 13C NMR spectral data for **Ophiopogonanone C**, recorded in CDCl₃, are summarized in the table below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).



Carbon No.	13C NMR (δ, ppm)	1H NMR (δ, ppm, Multiplicity, J [Hz])
2	78.4	4.41 (dd, J = 11.5, 4.5), 4.25 (t, J = 11.5)
3	46.8	2.92 (m)
4	197.2	-
4a	104.2	-
5	161.8	-
6	108.8	-
7	162.7	-
8	109.5	-
8a	160.2	-
9 (CH ₂)	30.9	3.22 (dd, J = 14.0, 4.5), 2.72 (dd, J = 14.0, 10.5)
1'	131.8	-
2'	109.8	6.73 (d, J = 1.0)
3'	147.8	-
4'	146.4	-
5'	108.2	6.78 (d, J = 7.5)
6'	121.6	6.68 (dd, J = 7.5, 1.0)
6-CH₃	8.8	2.09 (s)
8-CHO	192.4	10.35 (s)
O-CH ₂ -O	101.1	5.92 (s)
5-OH	-	12.98 (s)
7-OH	-	12.92 (s)



Data sourced from J. Nat. Prod. 2002, 65(11), 1731-1733.

Experimental Protocols

The following section details the generalized methodology for the isolation and NMR-based structural elucidation of **Ophiopogonanone C**.

Isolation Protocol

- Extraction: Dried and powdered tubers of Ophiopogon japonicus are extracted sequentially. A
 common method involves an initial extraction with boiling water, followed by refluxing the
 residue with 95% ethanol (EtOH).
- Partitioning: The aqueous extract is partitioned with ethyl acetate (EtOAc). The EtOH extract and the EtOAc-soluble fraction are then combined.
- Chromatography: The combined extracts are subjected to repeated column chromatography for purification.
 - Silica Gel Column Chromatography: Used for initial fractionation of the crude extract.
 - Sephadex LH-20 Column Chromatography: Employed for further separation based on molecular size.
 - Preparative Thin-Layer Chromatography (PTLC): Utilized for the final purification of the isolated compounds to yield pure **Ophiopogonanone C**.

NMR Spectroscopy Protocol

- Sample Preparation:
 - A sample of pure Ophiopogonanone C (typically 1-5 mg) is dissolved in approximately
 0.5 mL of deuterated chloroform (CDCl₃).
 - A small amount of tetramethylsilane (TMS) may be added as an internal standard for referencing the chemical shifts to 0.00 ppm.
 - The solution is transferred to a standard 5 mm NMR tube.



- Instrumentation:
 - NMR spectra are recorded on a high-field spectrometer, for instance, a Bruker 400 MHz or 500 MHz instrument.
 - The instrument should be equipped for both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.
- · Data Acquisition Parameters:
 - o ¹H NMR:
 - Frequency: 400 or 500 MHz
 - Solvent: CDCl₃
 - Temperature: 298 K
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems)
 - Relaxation Delay (d1): 1-2 seconds
 - Number of Scans (ns): 8-16, depending on sample concentration
 - o 13C NMR:
 - Frequency: 100 or 125 MHz
 - Solvent: CDCl₃
 - Temperature: 298 K
 - Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30')
 - Relaxation Delay (d1): 2 seconds
 - Number of Scans (ns): 1024 or more, as ¹³C has low natural abundance.
 - 2D NMR (COSY, HSQC, HMBC):



Standard pulse programs are used for Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments. These experiments are crucial for establishing connectivity between protons (COSY), direct one-bond correlations between protons and carbons (HSQC), and long-range (2-3 bond) correlations between protons and carbons (HMBC), which is essential for assigning quaternary carbons and piecing together the molecular fragments.

Data Processing:

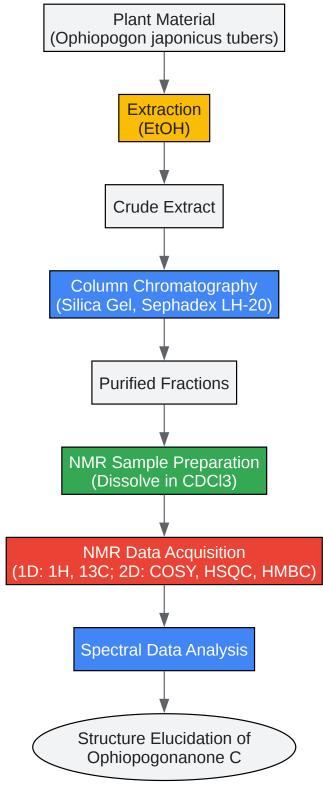
- The acquired Free Induction Decays (FIDs) are processed using appropriate NMR software (e.g., TopSpin, Mnova).
- Processing steps include Fourier transformation, phase correction, baseline correction, and referencing of the chemical shift scale to the TMS or residual solvent signal.

Mandatory Visualizations Workflow for Isolation and Structure Elucidation

The following diagram illustrates the logical workflow from the plant source to the final structural assignment of **Ophiopogonanone C**.



Isolation and Structure Elucidation Workflow for Ophiopogonanone C



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Caption: Workflow for the isolation and NMR analysis of **Ophiopogonanone C**.



Logical Relationship for Spectral Assignment

This diagram shows the relationship between different NMR experiments and their role in assigning the chemical structure.

1D NMR Data 1H NMR 13C NMR (Proton environment, multiplicity) (Carbon environment) 2D NMR Data COSY **HSQC HMBC** (Direct C-H Connectivity) (H-H Connectivity) (Long-range C-H Connectivity) Complete Spectral Assignment Final Structure of Ophiopogonanone C

NMR Data Integration for Structure Assignment

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Caption: Integration of 1D and 2D NMR data for structural assignment.

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References

- 1. rsc.org [rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
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